molecular formula C27H27N7O8S B14458682 N(10)-Tosylisohomofolic acid CAS No. 66801-29-4

N(10)-Tosylisohomofolic acid

Cat. No.: B14458682
CAS No.: 66801-29-4
M. Wt: 609.6 g/mol
InChI Key: MFBHBNCBSHCMEA-FQEVSTJZSA-N
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Description

N(10)-Tosylisohomofolic acid is a synthetic derivative of folic acid (vitamin B9), characterized by structural modifications at the N(10) position. The compound features a tosyl (p-toluenesulfonyl) group attached to the nitrogen at the 10th position of the pteridine ring, distinguishing it from naturally occurring folic acid and other analogs.

Properties

CAS No.

66801-29-4

Molecular Formula

C27H27N7O8S

Molecular Weight

609.6 g/mol

IUPAC Name

(2S)-2-[[4-[[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-(4-methylphenyl)sulfonylamino]methyl]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C27H27N7O8S/c1-15-2-8-19(9-3-15)43(41,42)34(14-18-12-29-23-22(30-18)25(38)33-27(28)32-23)13-16-4-6-17(7-5-16)24(37)31-20(26(39)40)10-11-21(35)36/h2-9,12,20H,10-11,13-14H2,1H3,(H,31,37)(H,35,36)(H,39,40)(H3,28,29,32,33,38)/t20-/m0/s1

InChI Key

MFBHBNCBSHCMEA-FQEVSTJZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)C(=O)N[C@@H](CCC(=O)O)C(=O)O)CC3=CN=C4C(=N3)C(=O)NC(=N4)N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)C(=O)NC(CCC(=O)O)C(=O)O)CC3=CN=C4C(=N3)C(=O)NC(=N4)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Substituent at N(10) Key Structural Features Potential Applications
N(10)-Tosylisohomofolic acid Tosyl group (-SO₂C₆H₄CH₃) Sulfonamide-linked tosyl group enhances hydrophobicity Investigated for targeted drug delivery
Isohomofolic acid None (unmodified) Structural isomer of homofolic acid Folate receptor-binding studies
N(10)-Propargylfolic acid Propargyl group (-C≡CH) Alkyne group enables click chemistry Diagnostic imaging probes
O(4)-Benzylfolic acid Benzyl group at O(4) Aromatic substitution alters solubility Enzyme inhibition assays

Key Observations:

This property is shared with other sulfonamide-containing folate derivatives but differs from the alkyne-functionalized N(10)-propargylfolic acid, which is tailored for bioorthogonal reactions .

Receptor Binding :

  • While isohomofolic acid retains high affinity for folate receptors (FRα/β), the tosyl group in this compound may sterically hinder receptor interactions, as seen in studies of similarly modified folic acid analogs .

Synthetic Utility :

  • N(10)-Propargylfolic acid’s alkyne group enables conjugation with azide-containing molecules (e.g., fluorophores), a feature absent in this compound. Conversely, the tosyl group may facilitate sulfonamide-based crosslinking or stabilization in drug formulations .

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